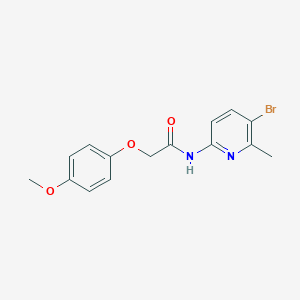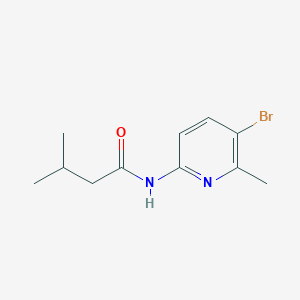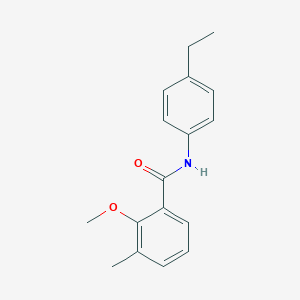![molecular formula C21H23ClFN3O2 B250792 N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-4-fluorobenzamide](/img/structure/B250792.png)
N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-4-fluorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-4-fluorobenzamide, also known as BAY 59-3074, is a novel and potent cannabinoid receptor antagonist. It belongs to the chemical class of piperazine derivatives and is structurally related to rimonabant, a drug that was previously used for the treatment of obesity and smoking cessation but was later withdrawn from the market due to its adverse effects. BAY 59-3074 has shown promising results in preclinical studies as a potential therapeutic agent for various conditions, including obesity, diabetes, and addiction.
作用机制
N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-4-fluorobenzamide 59-3074 acts as a selective and competitive antagonist of the CB1 receptor, which is predominantly expressed in the central nervous system. By blocking the activity of CB1, N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-4-fluorobenzamide 59-3074 reduces the effects of endocannabinoids, which are naturally occurring compounds that bind to CB1 and regulate various physiological processes. The blockade of CB1 by N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-4-fluorobenzamide 59-3074 leads to a decrease in appetite, food intake, and body weight, as well as an improvement in glucose metabolism and lipid profile.
Biochemical and Physiological Effects
N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-4-fluorobenzamide 59-3074 has been shown to have several biochemical and physiological effects. In animal models of obesity, N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-4-fluorobenzamide 59-3074 reduces food intake, body weight, and adiposity by decreasing the activity of the endocannabinoid system. In animal models of diabetes, N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-4-fluorobenzamide 59-3074 improves glucose metabolism, insulin sensitivity, and lipid profile by reducing insulin resistance and inflammation. Additionally, N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-4-fluorobenzamide 59-3074 has been shown to reduce drug-seeking behavior in animal models of addiction, including nicotine and cocaine addiction.
实验室实验的优点和局限性
N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-4-fluorobenzamide 59-3074 has several advantages and limitations for lab experiments. One of the main advantages is its potency and selectivity for the CB1 receptor, which allows for precise and specific manipulation of the endocannabinoid system. Additionally, N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-4-fluorobenzamide 59-3074 has been extensively studied in preclinical models, which provides a solid foundation for further research. However, one of the limitations of N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-4-fluorobenzamide 59-3074 is its potential for off-target effects, as it may bind to other receptors in addition to CB1. Additionally, the use of N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-4-fluorobenzamide 59-3074 in clinical trials may be limited by its potential for adverse effects, such as psychiatric symptoms and liver toxicity.
未来方向
There are several future directions for the research and development of N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-4-fluorobenzamide 59-3074. One potential direction is the investigation of its therapeutic potential for other conditions, such as inflammatory bowel disease and neurodegenerative disorders. Another direction is the development of more potent and selective CB1 antagonists, which may have fewer adverse effects and greater therapeutic efficacy. Additionally, the use of N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-4-fluorobenzamide 59-3074 in combination with other drugs or therapies may enhance its therapeutic effects and reduce its potential for adverse effects.
合成方法
The synthesis of N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-4-fluorobenzamide 59-3074 involves several steps, starting from the reaction of 4-fluorobenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride then undergoes a nucleophilic substitution reaction with N-(4-chloro-3-nitrophenyl)piperazine to yield the intermediate product, which is subsequently reduced to the corresponding amine using palladium on carbon as a catalyst. The final compound is obtained by reacting the amine with butanoyl chloride in the presence of triethylamine and 1,4-dioxane.
科学研究应用
N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-4-fluorobenzamide 59-3074 has been extensively studied for its potential therapeutic applications. It has been shown to effectively block the activity of the cannabinoid receptor CB1, which is involved in the regulation of appetite, metabolism, and addiction. In preclinical studies, N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-4-fluorobenzamide 59-3074 has been demonstrated to reduce food intake, body weight, and adiposity in various animal models of obesity. It has also been shown to improve glucose metabolism, insulin sensitivity, and lipid profile in animal models of diabetes. Additionally, N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-4-fluorobenzamide 59-3074 has been investigated as a potential treatment for drug addiction, including nicotine and cocaine addiction.
属性
分子式 |
C21H23ClFN3O2 |
|---|---|
分子量 |
403.9 g/mol |
IUPAC 名称 |
N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-4-fluorobenzamide |
InChI |
InChI=1S/C21H23ClFN3O2/c1-2-3-20(27)26-12-10-25(11-13-26)19-9-8-17(14-18(19)22)24-21(28)15-4-6-16(23)7-5-15/h4-9,14H,2-3,10-13H2,1H3,(H,24,28) |
InChI 键 |
MCJKKHYPAFFHDE-UHFFFAOYSA-N |
SMILES |
CCCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)F)Cl |
规范 SMILES |
CCCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-phenylacetamide](/img/structure/B250711.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-methylbutanamide](/img/structure/B250712.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-4-methylbenzamide](/img/structure/B250713.png)
![N-[4-(1,3-benzoxazol-2-yl)benzyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B250714.png)
![N-{3-[(4-isobutoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B250715.png)
![N-{4-[(4-isobutoxybenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B250716.png)



![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B250728.png)
![N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-furamide](/img/structure/B250732.png)
![N-[2-(4-ethylphenyl)-6-methyl-2H-benzotriazol-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B250733.png)

